methyl 3-((8-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzoate
Description
Properties
IUPAC Name |
methyl 3-[(8-chloro-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4O3S/c1-25-15(24)9-3-2-4-11(7-9)19-16-21-22-14(23)12-6-5-10(18)8-13(12)20-17(22)26-16/h2-8H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGKCBOCPKETDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC2=NN3C(=O)C4=C(C=C(C=C4)Cl)N=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-((8-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzoate typically involves multiple steps, starting with the formation of the quinazoline core. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the thiadiazoloquinazoline scaffold[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 .... Subsequent chlorination and esterification steps are employed to introduce the chlorine atom and the methyl ester group, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the 8-Chloro Position
The 8-chloro substituent on the quinazoline ring is a key site for nucleophilic displacement. Reactions typically involve:
-
Ammonolysis with amines (e.g., methylamine, hydrazine) to yield amino derivatives.
-
Thiolysis with thiols or thiourea to form thioether or mercapto derivatives .
Example Reaction:
Conditions: Ethanol reflux, 6–12 hours.
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions:
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Basic Hydrolysis : NaOH (1–2 M) in aqueous ethanol yields the carboxylic acid derivative.
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Acidic Hydrolysis : HCl (conc.) in methanol produces the same product but with slower kinetics.
Example Reaction:
Applications : The hydrolyzed product serves as a precursor for amide coupling in drug design.
Cyclization Reactions
The thiadiazole ring participates in cyclocondensation with reagents like hydrazines or amidines:
| Reagent | Product Class | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Hydrazine hydrate | Triazolo-thiadiazole derivatives | Ethanol, reflux, 8–10 h | 65–78 | |
| Thiourea | Thiazolidinone analogs | DMF, 100°C, 12 h | 55–62 |
Mechanism : The thiadiazole sulfur acts as a nucleophilic site, facilitating ring expansion or fusion .
Electrophilic Aromatic Substitution
The electron-rich quinazoline and benzoate rings undergo electrophilic attacks:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 3- and 6-positions of the quinazoline ring .
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Sulfonation : SO₃ in H₂SO₄ selectively modifies the benzoate para-position .
Regioselectivity : Directed by the electron-withdrawing effects of the thiadiazole and carbonyl groups .
Reductive Modifications
Catalytic hydrogenation (H₂/Pd-C) reduces:
Conditions : 30–50 psi H₂, room temperature, 4–6 hours .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki, Buchwald–Hartwig) enable aryl functionalization:
| Reaction Type | Reagents | Applications | Source |
|---|---|---|---|
| Suzuki coupling | Aryl boronic acid, Pd(PPh₃)₄ | Biaryl derivatives | |
| Buchwald–Hartwig | Aryl halide, Pd₂(dba)₃, Xantphos | Amino-substituted analogs |
Yields : 40–70%, depending on steric and electronic factors .
Comparative Reactivity Table
| Reaction Type | Site of Reactivity | Key Reagents/Conditions | Byproducts |
|---|---|---|---|
| Nucleophilic Substitution | 8-Cl (quinazoline) | Amines, thiols, reflux | HCl, H₂S |
| Ester Hydrolysis | Methyl ester (benzoate) | NaOH/HCl, aqueous ethanol | Methanol |
| Cyclization | Thiadiazole S/N atoms | Hydrazines, thiourea, Δ | H₂O, NH₃ |
| Electrophilic Substitution | Quinazoline C-3/C-6 | HNO₃, SO₃ | H₂O, HSO₄⁻ |
Scientific Research Applications
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Potential use in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of methyl 3-((8-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its biological effects. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares methyl 3-((8-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzoate with structurally related thiadiazoloquinazoline derivatives, focusing on molecular features, substituent effects, and available data.
Table 1: Structural and Molecular Comparison of Thiadiazoloquinazoline Derivatives
*Calculated molecular weight based on analogous structures in .
Key Findings:
Substituent Effects on Molecular Weight and Polarity: The target compound’s molecular weight (~386.5 g/mol) is intermediate compared to analogs. For example, F127-0570 (443.48 g/mol) has a larger benzamide substituent, increasing its molecular weight and polarity, while F127-0247 (292.74 g/mol) is smaller due to its simpler allylamino group .
Functional Group Influence on Reactivity and Bioactivity :
- Ester vs. Amide Groups : The target’s methyl benzoate ester group may confer higher metabolic stability than the amide in F127-0570 , as esters are generally less prone to hydrolysis than amides in physiological conditions .
- Halogen Effects : The 8-chloro substituent in the target compound likely increases electron-withdrawing effects compared to 8-fluoro (BG01259 ), which could influence binding affinity in enzyme inhibition assays .
Similar strategies could apply to thiadiazoloquinazoline synthesis.
Availability and Practical Considerations :
- Among analogs, F127-0247 (18 mg available) and F127-0570 (2 mg available) are the most accessible for experimental studies, whereas the target compound’s availability is unspecified .
Biological Activity
Methyl 3-((8-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzoate is a complex organic compound notable for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and highlighting its pharmacological implications.
Structural Characteristics
This compound features a unique structure that integrates a methyl benzoate moiety with both thiadiazole and quinazoline systems. The presence of an 8-chloro substituent and a 5-oxo group enhances its potential biological activity. The combination of these structural elements suggests that it may exhibit significant pharmacological properties, particularly in medicinal chemistry.
Antimicrobial Activity
Compounds containing thiadiazole and quinazoline moieties have been documented to exhibit a range of biological activities, including:
- Antimicrobial : Studies indicate that derivatives of thiadiazoles show activity against various pathogens. For instance, some thiadiazole compounds demonstrated antimicrobial effects against Staphylococcus aureus and Candida albicans using disk diffusion methods .
Anticancer Properties
The anticancer potential of this compound is suggested by structural similarities with known anticancer agents. Compounds with quinazoline rings have shown significant anticancer activity through mechanisms such as the inhibition of cell proliferation in various cancer cell lines .
While the exact mechanisms remain to be fully elucidated, it is believed that this compound interacts with specific molecular targets. This interaction may lead to modulation of various signaling pathways involved in cell growth and apoptosis.
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of the quinazoline core through cyclization.
- Chlorination to introduce the chlorine atom.
- Esterification to incorporate the methyl ester group.
These methods highlight the compound's versatility in synthetic organic chemistry and its potential for further modifications to enhance biological activity.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-amino benzoate | Amino group on benzoate | Antimicrobial |
| Thiadiazole derivatives | Thiadiazole ring | Anticancer |
| Quinazoline derivatives | Quinazoline ring | Antimicrobial/Anticancer |
This table illustrates how the unique combination of structural features in this compound may enhance its biological activity compared to other compounds lacking these features.
Case Studies and Research Findings
Recent studies have focused on evaluating the biological activities of similar compounds. For example:
- Antimicrobial Evaluation : A study reported that certain thiadiazole derivatives showed significant antimicrobial activity against Escherichia coli and Staphylococcus aureus at low concentrations .
- Anticancer Activity : Another research highlighted that quinazoline derivatives exhibited potent anticancer effects by targeting specific signaling pathways involved in tumor growth .
These findings underscore the potential therapeutic applications of this compound in treating infections and cancer.
Q & A
Basic: What are the recommended synthetic routes for methyl 3-((8-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzoate?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with heterocyclic intermediates. For example:
- Step 1: Prepare a quinazolinone core via condensation of 4-amino-5-chloro-2-methoxybenzoic acid derivatives with thiourea or thiosemicarbazide under reflux conditions in ethanol or acetic acid .
- Step 2: Introduce the thiadiazolo moiety by reacting the quinazolinone intermediate with carbon disulfide or thiophosgene in basic media (e.g., KOH/ethanol) .
- Step 3: Functionalize the amino group via nucleophilic substitution using methyl 3-aminobenzoate in DMF with catalytic triethylamine .
Microwave-assisted synthesis (e.g., 100–150°C, 300 W) can reduce reaction times compared to classical heating .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- FT-IR: Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and thiadiazole (C-S, ~650 cm⁻¹) groups .
- NMR: Use ¹H-NMR to resolve aromatic protons (δ 7.2–8.5 ppm) and methoxy groups (δ 3.9 ppm); ¹³C-NMR identifies carbonyl carbons (~165 ppm) and thiadiazole carbons .
- Melting Point: Determine purity via sharp melting ranges (e.g., 220–225°C) .
- Elemental Analysis: Validate stoichiometry (e.g., C, H, N, S percentages) .
Basic: What safety protocols should be followed during handling?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation: Conduct reactions in a fume hood to avoid inhalation of fine particulates .
- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .
Advanced: How can reaction conditions be optimized to improve yield?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol reduces side reactions .
- Catalysts: Use triethylamine or DMAP to accelerate nucleophilic substitutions .
- Microwave Irradiation: Reduces cyclization time for thiadiazolo-quinazoline formation from 8 hours (reflux) to 30 minutes .
- Temperature Control: Maintain 60–80°C during aminolysis to prevent decomposition .
Advanced: What mechanistic insights explain the cyclization of thiadiazolo-quinazoline systems?
Methodological Answer:
Cyclization proceeds via intramolecular nucleophilic attack :
- Acidic Conditions: Protonation of the thioamide group facilitates attack by the adjacent amino group, forming the thiadiazole ring .
- Basic Conditions: Deprotonation generates a thiolate ion, which reacts with electrophilic carbons in the quinazoline scaffold .
Kinetic studies (e.g., via HPLC monitoring) show faster ring closure under microwave irradiation due to enhanced dipole polarization .
Advanced: How do structural modifications influence bioactivity?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., -Cl): Enhance antimicrobial activity by increasing electrophilicity and membrane penetration .
- Methoxy Substituents: Improve solubility but may reduce binding affinity to hydrophobic enzyme pockets .
- Heterocyclic Fusion (e.g., triazolo-thiadiazines): Broaden bioactivity spectra (e.g., antitumor vs. antibacterial) by altering steric and electronic profiles .
SAR studies recommend substituting the benzoate moiety with fluorophenyl groups to optimize IC₅₀ values in kinase inhibition assays .
Advanced: What environmental stability and degradation pathways are relevant?
Methodological Answer:
- Hydrolytic Stability: The ester group hydrolyzes in aqueous media (pH > 9) to form carboxylic acid derivatives, reducing bioaccumulation potential .
- Photodegradation: UV exposure (λ = 254 nm) cleaves the thiadiazole ring, generating sulfonic acid byproducts .
- Soil Adsorption: High logP (≈3.5) suggests moderate adsorption to organic matter, requiring biodegradation studies via OECD 301F .
Advanced: Which advanced analytical methods resolve purity and stereochemical concerns?
Methodological Answer:
- HPLC-DAD: Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/0.1% TFA gradient (flow: 1 mL/min) to separate impurities (retention time: 12.3 min) .
- LC-MS/MS: Confirm molecular ion [M+H]⁺ at m/z 433.2 and fragmentation patterns (e.g., loss of COOCH₃, m/z 385.1) .
- X-ray Crystallography: Resolve π-stacking interactions in the crystal lattice, critical for polymorphism studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
